Dutasteride β-Dimer
Description
Contextualization within Steroid Chemistry and Dimeric Compounds
Steroids are a broad class of organic compounds characterized by a specific four-ring carbon skeleton. Their biological importance is vast, encompassing roles as hormones, signaling molecules, and therapeutic agents. The synthesis and modification of steroids are cornerstone activities in medicinal chemistry.
Dimeric compounds, molecules formed by the joining of two identical or similar subunits (monomers), represent a significant area of chemical research. researchgate.netwiley.com In steroid chemistry, dimerization can occur through various synthetic pathways, sometimes as intended products with unique biological activities, and other times as unintended byproducts or impurities. mdpi.comsemanticscholar.org The formation of these dimers can involve linking steroid monomers at various positions on the steroid nucleus or its side chains, often facilitated by spacer groups. researchgate.net Dutasteride (B1684494) β-Dimer fits within this context as a molecule where two Dutasteride-related steroid units are covalently linked.
Academic Significance of Chemical Impurities, Particularly Dimeric Forms, in Organic Synthesis Research
The study of chemical impurities is a critical aspect of pharmaceutical development and organic synthesis. nih.govajptr.com Regulatory bodies like the International Conference on Harmonisation (ICH) have established stringent guidelines for the identification, characterization, and control of impurities in drug substances. ajptr.com Impurities can arise from a multitude of sources, including starting materials, intermediates, by-products of side reactions, and degradation products. nih.gov
Dimeric impurities are of particular academic and industrial interest for several reasons:
Analytical Challenges: Dimeric impurities often have physicochemical properties different from the parent drug, which can pose challenges for their detection, isolation, and characterization. google.com Developing robust analytical methods to quantify these impurities is a significant area of research. jocpr.com
Structural Elucidation: The complex structures of dimeric impurities often require advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) and two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy, for their complete characterization. nih.gov
The presence of Dutasteride β-Dimer as an impurity in Dutasteride synthesis underscores the practical challenges in controlling side reactions during the production of complex steroidal APIs. pharmaffiliates.comsynthinkchemicals.com
Overview of Research Domains Pertaining to Dimeric Steroidal Structures
Research into dimeric steroidal structures is a multifaceted field with several key domains:
Natural Products Chemistry: Many dimeric steroids are naturally occurring compounds, often isolated from marine organisms. researchgate.netwiley.com These natural products, such as cephalostatins and ritterazines, exhibit potent biological activities and serve as lead compounds for drug discovery. wiley.com
Synthetic and Medicinal Chemistry: Chemists are actively engaged in the synthesis of novel dimeric steroids with the aim of developing new therapeutic agents. mdpi.comnih.gov By linking two steroid units, researchers can modulate the pharmacological properties of the parent steroid, potentially leading to enhanced activity or novel biological functions. mdpi.com
Drug Delivery: Dimeric steroids are being explored for their potential applications in drug delivery systems, where they can act as "molecular umbrellas" or other sophisticated carriers. researchgate.netwiley.com
Impurity Profiling and Process Chemistry: As exemplified by this compound, a significant area of research focuses on the identification, synthesis, and control of dimeric impurities in pharmaceutical manufacturing. jocpr.compharmaffiliates.com This research is crucial for ensuring the quality, safety, and efficacy of marketed drugs. nih.gov
The study of this compound contributes to the broader understanding of dimerization reactions in the context of complex, multi-step organic syntheses and the ongoing efforts to produce high-purity pharmaceutical compounds.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C46H55F6N3O4 | pharmaffiliates.comsynthinkchemicals.comchembk.com |
| Molecular Weight | 827.94 g/mol | cymitquimica.compharmaffiliates.comsynthinkchemicals.com |
| Appearance | White to Light Yellow Solid | chembk.comchemicalbook.com |
| Melting Point | >190°C (decomposition) | chembk.comchemicalbook.com |
| Solubility | Slightly soluble in Chloroform and Methanol (B129727) | chembk.comchemicalbook.com |
| CAS Number | 1648593-70-7 | pharmaffiliates.comsynthinkchemicals.compharmaffiliates.com |
Properties
CAS No. |
1648593-70-7 |
|---|---|
Molecular Formula |
C46H55F6N3O4 |
Molecular Weight |
827.9 g/mol |
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6-[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C46H55F6N3O4/c1-41-19-16-30-26(27(41)9-11-32(41)39(58)53-34-23-24(45(47,48)49)5-8-31(34)46(50,51)52)7-14-36-44(30,4)22-18-38(57)55(36)40(59)33-12-10-28-25-6-13-35-43(3,21-17-37(56)54-35)29(25)15-20-42(28,33)2/h5,8,17-18,21-23,25-30,32-33,35-36H,6-7,9-16,19-20H2,1-4H3,(H,53,58)(H,54,56)/t25-,26-,27-,28-,29-,30-,32+,33+,35+,36+,41-,42-,43+,44+/m0/s1 |
InChI Key |
VHEQRKYIOQGSHW-WUMOMAKDSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5C(=O)[C@H]6CC[C@@H]7[C@@]6(CC[C@H]8[C@H]7CC[C@@H]9[C@@]8(C=CC(=O)N9)C)C)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5C(=O)C6CCC7C6(CCC8C7CCC9C8(C=CC(=O)N9)C)C)C |
Synonyms |
(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1-[[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-in |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Elucidation of Dutasteride β Dimer Formation
Analysis of Proposed Dimerization Mechanisms of Dutasteride (B1684494) Precursors
The generation of the Dutasteride β-Dimer is not a random event but a consequence of specific, competing reaction pathways that occur during synthesis. The primary proposed mechanism involves the condensation of a reactive dutasteride intermediate with a molecule of dutasteride itself.
Research outlined in patent literature suggests a plausible pathway for the formation of the this compound. google.com The key step involves the generation of a highly reactive acyl chloride intermediate from a dutasteride precursor. The synthesis of dutasteride typically involves creating an amide bond between the 17β-carboxylic acid group of the steroid backbone and 2,5-bis(trifluoromethyl)aniline. mdpi.com To facilitate this, the carboxylic acid is often activated, for example, by converting it into an acyl chloride using a reagent like thionyl chloride.
This activated intermediate, 3-oxo-4-aza-5α-androst-1-ene-17β-carbonyl chloride (a compound II described in patent literature), is intended to react with the aniline (B41778) derivative. google.com However, if unreacted dutasteride or a precursor still containing the 4-aza lactam nitrogen is present in the reaction mixture, this acyl chloride intermediate can undergo a competing nucleophilic attack. In this side reaction, the lactam nitrogen (N-4) of one dutasteride molecule acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride group on another molecule. This results in the formation of a new, stable amide bond linking the two dutasteride moieties, creating the β-dimer. synthinkchemicals.comgoogle.com
The formation of the this compound is intrinsically linked to the reactivity of specific functional groups present on the precursor molecules.
The Electrophilic Acyl Chloride: The 17β-carbonyl chloride is a highly electrophilic functional group, making it susceptible to attack by various nucleophiles. Its primary role is to react with the target aniline, but its reactivity makes it prone to side reactions.
The Nucleophilic Lactam Nitrogen: The nitrogen atom at the 4-position of the A-ring lactam in dutasteride possesses a lone pair of electrons and can act as a nucleophile. Although the amide nitrogen is generally less nucleophilic than an amine due to resonance, under specific reaction conditions, it can attack the electrophilic acyl chloride.
The structure of the resulting dimer, N-[2,5-Bis(Trifluoromethyl)phenyl]-3-oxo-4-[3-oxo-4-aza-5α-androst-1-ene-17β-carbonyl]-4-aza-5α-androst-1-ene-17β-carboxamide, confirms this linkage between the N-4 position of one steroid nucleus and the 17β-carbonyl of another. synthinkchemicals.com Steric hindrance around the N-4 position could influence the rate of this dimerization, but the planarity of the A-ring and the orientation of the reactants appear to permit this reaction pathway.
Investigation of Reaction Intermediates in β-Dimer Generation
Influence of Synthetic Reaction Conditions on β-Dimer Yield and Selectivity
The yield and selectivity of the β-dimer formation are highly dependent on the precise conditions employed during the synthesis. Control over these parameters is paramount to minimizing the generation of this impurity.
The choice and control of reagents are critical in directing the synthetic pathway toward the desired product and away from dimerization.
Reagents: The use of acylating agents like thionyl chloride to create the reactive acyl chloride intermediate is a direct precursor step to potential dimerization. google.com
Acid Scavengers/Bases: The presence and type of base (acid scavenger) used in the condensation step have a significant impact. While bases like pyridine (B92270) may be used, patent literature indicates that a non-nucleophilic, sterically hindered base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can promote the selective condensation to form the dimer. google.com This suggests that careful selection of the base is crucial; a base intended to facilitate the primary amidation might inadvertently promote the side reaction under certain conditions.
Stoichiometry: The relative amounts of the activated acyl chloride intermediate and the nucleophilic aniline are critical. An imbalance, such as a localized excess of the acyl chloride or delayed addition of the aniline, could create an environment where the concentration of the activated intermediate is high in the presence of already-formed dutasteride, thereby favoring the dimerization reaction.
While specific kinetic studies on the temperature and pressure dependence of this compound formation are not widely published, general principles of chemical kinetics apply.
Temperature: Synthesis steps for dutasteride and its impurities are often conducted at elevated temperatures (e.g., 70-110°C) to drive reactions to completion. google.com However, higher temperatures can also increase the rates of undesired side reactions. The activation energy for the dimerization pathway versus the desired amidation pathway will dictate the temperature sensitivity. Precise temperature control is therefore essential to optimize the yield of dutasteride while minimizing byproducts. The final purification and drying of the dimer for characterization purposes have been noted at 50°C under vacuum. google.com
The choice of solvent plays a multifaceted role, influencing reactant solubility, reaction rates, and the stabilization of intermediates or transition states.
Solvent Type: The synthesis of dutasteride and its impurities utilizes various organic solvents, including toluene (B28343), xylene, pyridine, and dichloromethane. google.comresearchgate.netingentaconnect.com For the condensation reaction leading to the β-dimer, aprotic solvents are generally preferred.
Impact on Purity: A specific patent highlights the importance of the solvent choice, noting that the use of dimethylbenzene (xylene) as the reaction solvent, in place of toluene, significantly improves the purity of the resulting dimer impurity. google.com This indicates that the solvent is not merely an inert medium but actively influences the reaction's selectivity, potentially through differences in polarity, boiling point, or ability to solvate reaction intermediates.
Table 1: Summary of Patented Reaction Conditions for this compound (Impurity I) Synthesis
| Parameter | Condition/Reagent Noted | Purpose/Effect | Source |
|---|---|---|---|
| Key Intermediate | Acyl chloride of dutasteride precursor | Provides the electrophilic site for dimerization. | google.com |
| Acid Binding Agent | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Promotes selective condensation to form the dimer. | google.com |
| Reaction Solvent | Dimethylbenzene (xylene) | Improves the purity of the dimer compared to toluene. | google.com |
| Purification Solvent | Dichloromethane | Used to dissolve the crude product before chromatography. | google.com |
| Chromatography | Silica (B1680970) gel column with ethyl acetate-petroleum ether | Isolation and purification of the high-purity dimer. | google.com |
| Drying Temperature | 50 °C (vacuum) | Final drying of the purified product. | google.com |
Temperature and Pressure Dependence in Dimerization Reactions
Targeted Synthesis Strategies for Research-Grade this compound
The generation of this compound as a research-grade standard is primarily approached through the intentional adaptation of synthetic routes known to produce it as an impurity during the manufacturing of Dutasteride. The literature does not describe methods specifically designed for the de novo synthesis of the dimer, but rather the isolation and characterization of impurities formed during the API synthesis. ingentaconnect.comiosrjournals.org
Development of Controlled Dimerization Protocols for Specific Isomers
The synthesis of Dutasteride and its isomers involves a multi-step process, and the formation of the β-isomer is often a consequence of impurities present in the starting materials. ingentaconnect.com A key precursor in Dutasteride synthesis is 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid. If this starting material contains its β-isomer, this impurity can be carried through the subsequent reaction steps, ultimately leading to the formation of the Dutasteride β-isomer. ingentaconnect.com
A reported synthetic pathway that yields a mixture of α and β isomers of Dutasteride involves the following key steps: iosrjournals.org
Amide Formation: The starting material, 3-oxo-4-aza-5α-androstane-17β-carboxylic acid, is reacted with thionyl chloride in the presence of pyridine in toluene. This is followed by the introduction of ammonia (B1221849) gas to form the corresponding amide. iosrjournals.org
Condensation Reaction: The resulting amide is then condensed with 2,5-bis(trifluoromethyl)iodo benzene (B151609) in the presence of copper powder and potassium carbonate in xylene at elevated temperatures (around 140°C). This step yields a mixture of the α and β isomers of Dutasteride. iosrjournals.org
To achieve a controlled synthesis of the β-dimer, this process would necessitate the use of a starting material enriched in the β-isomer of 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid. The subsequent purification of the resulting mixture would then be required to isolate the desired Dutasteride β-isomer.
| Step | Reagents and Conditions | Product |
| 1 | 3-oxo-4-aza-5α-androstane-17β-carboxylic acid, Toluene, Pyridine, Thionyl chloride, Ammonia gas | 3-oxo-4-aza-5α-androst-1-ene-17β-carboxamide |
| 2 | 3-oxo-4-aza-5α-androst-1-ene-17β-carboxamide, Xylene, Potassium carbonate, Copper powder, 2,5-bis(trifluoromethyl)iodo benzene, 140°C | Mixture of α and β isomers of Dutasteride |
Table 1: Synthetic Steps Leading to a Mixture of Dutasteride Isomers iosrjournals.org
Optimization of Synthetic Routes for Structural and Analytical Studies
The primary goal in a manufacturing setting is to minimize impurity formation. However, for the purpose of generating research-grade this compound for structural and analytical studies, the reaction conditions can be optimized to favor its formation. Based on the known synthetic pathway, several parameters could be adjusted:
Starting Material Purity: As the presence of the β-isomer in the starting carboxylic acid directly influences the formation of the final β-isomer of Dutasteride, utilizing a starting material with a higher concentration of the β-isomer would be the most direct optimization strategy. ingentaconnect.com
Reaction Temperature and Time: The condensation reaction is carried out at a high temperature over a prolonged period (55 hours). iosrjournals.org Systematic variation of the temperature and reaction time could potentially influence the ratio of α to β isomers formed.
Catalyst and Base: The use of copper powder as a catalyst and potassium carbonate as a base is crucial for the condensation step. iosrjournals.org Investigating different copper catalysts or alternative bases might alter the stereoselectivity of the reaction, potentially favoring the formation of the β-isomer.
For the isolation and purification of the Dutasteride β-isomer from the reaction mixture, preparative high-performance liquid chromatography (HPLC) has been shown to be an effective technique. iosrjournals.org
| Parameter | Potential for Optimization |
| Starting Material | Enrichment of the β-isomer of 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid. |
| Temperature | Variation of the condensation reaction temperature (reported at 140°C). |
| Reaction Time | Optimization of the condensation reaction time (reported as 55 hours). |
| Catalyst/Base | Screening of alternative copper catalysts and bases. |
| Purification | Utilization of preparative HPLC for isolation of the β-isomer. |
Table 2: Potential Optimization Parameters for the Synthesis of Dutasteride β-Isomer
Generation of Related Dimeric Analogues and Structural Modifiers for Comparative Chemical Studies
The available scientific literature primarily focuses on the identification, synthesis, and characterization of impurities that are structurally very similar to Dutasteride itself, arising from minor variations in the synthetic process. ingentaconnect.comiosrjournals.orgnih.gov There is a notable absence of published research on the intentional synthesis of a broader range of dimeric analogues of Dutasteride or the introduction of structural modifiers to these dimers for comparative chemical studies.
The research impetus has been on ensuring the purity of the final Dutasteride product rather than exploring the chemical space of its dimeric derivatives. Therefore, detailed protocols for the generation of a library of related dimeric analogues are not available in the public domain. Future research in this area could involve modifying the steroidal backbone or the bis(trifluoromethyl)phenyl moiety of the starting materials prior to the dimerization-prone condensation step to generate novel dimeric structures for further investigation.
Advanced Spectroscopic and Crystallographic Characterization of Dutasteride β Dimer
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules, including complex pharmaceutical impurities. For Dutasteride (B1684494) β-Dimer, a comprehensive NMR analysis would be required to confirm its proposed structure and stereochemistry.
A complete assignment of the proton (¹H) and carbon (¹³C) NMR signals is the foundation of structural elucidation. While specific, publicly available, peer-reviewed NMR data for Dutasteride β-Dimer is not prevalent in the scientific literature, a hypothetical assignment can be anticipated based on the known structure of Dutasteride. The dimer's spectrum would be considerably more complex than that of the monomer. It would be expected to show two distinct sets of signals for the steroidal backbone and the N-[2,5-bis(trifluoromethyl)phenyl] moiety, with variations in chemical shifts at the linkage point.
Interactive Table: Expected ¹H and ¹³C NMR Resonances for this compound
| Atom Type | Expected Chemical Shift Range (ppm) | Notes |
| ¹H - Aromatic | 7.0 - 8.0 | Signals from the bis(trifluoromethyl)phenyl group. |
| ¹H - Olefinic | 5.5 - 6.5 | Protons on the A-ring double bond. |
| ¹H - Steroidal Backbone | 0.5 - 3.5 | A complex region with multiple overlapping signals. |
| ¹H - Methyl | 0.5 - 1.5 | Singlets corresponding to the angular methyl groups. |
| ¹³C - Carbonyl | 160 - 180 | Carbonyl carbons in the lactam and carboxamide groups. |
| ¹³C - Aromatic/Olefinic | 110 - 150 | Carbons of the aromatic ring and the A-ring double bond. |
| ¹³C - CF₃ | 120 - 130 (quartet) | Trifluoromethyl carbons, showing coupling to fluorine. |
| ¹³C - Steroidal Backbone | 10 - 60 | Aliphatic carbons of the steroid nucleus. |
Note: The above table is a generalized expectation. Actual chemical shifts would require experimental determination.
The stereochemistry of the this compound, particularly at the point of linkage between the two monomer units, is crucial for its definitive identification. The relative stereochemistry of the steroidal centers is presumed to be the same as that of the parent drug, Dutasteride. The configuration at the new stereocenter formed at the β-linkage would be determined using advanced NMR techniques.
Nuclear Overhauser Effect (NOE) experiments would be pivotal in establishing the spatial proximity of protons. For instance, irradiation of a proton on one of the monomer units and observing an NOE enhancement on a proton of the second unit would confirm the dimeric structure and provide information about the relative orientation of the two halves of the molecule. The magnitude of coupling constants (J-values) in the ¹H NMR spectrum would also provide valuable information about the dihedral angles between adjacent protons, further aiding in the stereochemical assignment.
The three-dimensional shape, or conformation, of the this compound in solution would be investigated using two-dimensional (2D) and potentially three-dimensional (3D) NMR experiments. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful methods for this purpose.
Elucidation of Stereochemical Configuration at the β-Linkage and Steroidal Centers
Advanced Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is a key analytical technique for confirming the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine the elemental composition of the molecule. The this compound is reported to have a molecular formula of C₄₆H₅₅F₆N₃O₄. The expected monoisotopic mass for this formula can be calculated and compared with the experimentally determined exact mass from HRMS.
Interactive Table: HRMS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₄₆H₅₅F₆N₃O₄ | |
| Molecular Weight (Average) | 827.94 g/mol | |
| Monoisotopic Mass (Calculated) | 827.4097 u | |
| Expected [M+H]⁺ Ion | 828.4170 u | |
| Expected [M+Na]⁺ Ion | 850.3989 u |
A close agreement between the measured exact mass and the calculated value (typically within 5 ppm) would provide strong evidence for the proposed elemental composition of the this compound.
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the [M+H]⁺ ion of the dimer) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.
While specific MS/MS fragmentation data for the this compound is not detailed in the available literature, the fragmentation pathways can be predicted based on the known fragmentation of Dutasteride. Key fragmentation events would likely involve:
Cleavage of the amide bond: This would result in the loss of the N-[2,5-bis(trifluoromethyl)phenyl]carboxamide side chain.
Cleavage of the β-linkage: The bond connecting the two Dutasteride units would be a likely site of fragmentation, potentially leading to ions corresponding to the monomeric units or variations thereof.
Fragmentations within the steroidal backbone: Characteristic losses from the steroid A, B, C, and D rings could also be observed.
Analysis of these fragmentation pathways would provide unequivocal confirmation of the connectivity of the atoms within the this compound, complementing the data obtained from NMR spectroscopy.
Ion Mobility Spectrometry for Gas-Phase Conformation and Isomer Differentiation
Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly valuable for differentiating between isomeric and isobaric compounds that are indistinguishable by mass spectrometry alone. fda.govfigshare.com
For the this compound and its potential isomers, such as the α-dimer, IMS-MS would be an invaluable tool. mdpi.com The different spatial arrangements of the two dutasteride moieties in the α- and β-dimers would result in distinct collision cross-sections (CCS) in the gas phase. This difference in CCS would lead to different drift times in the ion mobility cell, allowing for their separation and individual characterization. fda.gov
Table 1: Predicted Ion Mobility Spectrometry Data for Dutasteride Dimers
| Compound | Predicted Collision Cross-Section (CCS) in Ų (Hypothetical) | Expected Drift Time Difference (Relative to β-Dimer) |
| This compound | Data not available in literature | - |
| Dutasteride α-Dimer | Data not available in literature | Expected to be different |
Note: This table is hypothetical as no specific experimental IMS data for this compound has been found in the reviewed literature.
The CCS values obtained from IMS can provide insights into the gas-phase conformation of the dimer, revealing how the two steroid units are oriented relative to each other. This information is complementary to solid-state and solution-phase structural data, offering a more complete picture of the molecule's conformational landscape.
X-ray Crystallography and Solid-State Characterization
Crystal Growth Strategies for Single-Crystal X-ray Diffraction Analysis
To perform single-crystal X-ray diffraction, high-quality single crystals of the this compound would first need to be grown. This can be a challenging process, often requiring the screening of various solvents, temperatures, and crystallization techniques. google.com Common strategies include:
Slow Evaporation: A solution of the dimer in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.
Solvent/Anti-Solvent Diffusion: A solution of the dimer is layered with a less soluble solvent (anti-solvent). Diffusion of the anti-solvent into the solution reduces the solubility of the dimer, promoting crystallization.
Vapor Diffusion: A concentrated solution of the dimer is placed in a sealed container with a volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.
The choice of solvents would be guided by the solubility of the dimer, with common solvents for steroid-like molecules including acetone, methanol (B129727), ethanol, and various mixtures. researchgate.netacs.org
Determination of Crystal Structure and Molecular Packing Arrangements
Once suitable crystals are obtained, single-crystal X-ray diffraction analysis would provide a wealth of information, including:
The precise molecular structure of the this compound in the solid state.
The conformation of the individual dutasteride units and the linkage between them.
The arrangement of the molecules in the crystal lattice (molecular packing).
The crystal system, space group, and unit cell dimensions would be determined, providing a unique fingerprint of the crystalline form.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c, α, β, γ (Data not available) |
| Molecules per Unit Cell (Z) | Data not available |
Note: This table is hypothetical as no specific experimental crystallographic data for this compound has been found in the reviewed literature.
Analysis of Intermolecular Interactions (e.g., hydrogen bonding, π-stacking) in the Solid State
The detailed crystal structure would allow for a thorough analysis of the intermolecular interactions that stabilize the crystal lattice. These interactions are critical for understanding the physical properties of the solid, such as its melting point and solubility. For the this compound, key interactions would likely include:
Hydrogen Bonding: The amide and lactam functional groups in the dutasteride moieties provide both hydrogen bond donors (N-H) and acceptors (C=O), which can lead to the formation of extensive hydrogen-bonding networks. researchgate.netmdpi.com
π-π Stacking: The aromatic rings of the 2,5-bis(trifluoromethyl)phenyl groups could engage in π-π stacking interactions, further stabilizing the crystal packing.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is a powerful tool for functional group identification and for obtaining a unique "molecular fingerprint."
The FTIR and Raman spectra of the this compound would be expected to show characteristic bands corresponding to the various functional groups present in the molecule. rsc.orgacs.org
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |
| N-H (amide and lactam) | 3200-3400 | Stretching |
| C-H (aliphatic and aromatic) | 2850-3100 | Stretching |
| C=O (amide and lactam) | 1630-1700 | Stretching |
| C=C (aromatic and enone) | 1500-1650 | Stretching |
| C-F (trifluoromethyl) | 1100-1350 | Stretching |
Note: This table presents expected ranges based on general spectroscopic principles and data for related compounds. Specific values for this compound are not available.
Comparison of the vibrational spectra of the this compound with that of Dutasteride and other potential impurities would allow for the identification of unique spectral features that could be used for differentiation and quantification. iosrjournals.orgresearchgate.net
Computational Chemistry and Theoretical Studies on Dutasteride β Dimer
Molecular Docking and Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method can elucidate the theoretical binding modes and affinities between a ligand, such as Dutasteride (B1684494) β-Dimer, and a target protein.
Ligand-Protein Interaction Profiling with Recombinant Protein Models
Given that Dutasteride β-Dimer is a derivative of Dutasteride, a potent inhibitor of 5α-reductase isoenzymes 1 and 2, a logical starting point for theoretical investigation is its interaction with these proteins. Molecular docking simulations could be employed to predict the binding of the dimer to the active sites of recombinant human 5α-reductase models.
Such studies would aim to understand how the dimeric structure affects binding compared to the monomeric Dutasteride. Key questions would involve whether both steroid moieties of the dimer can interact with the binding site, or if one part of the molecule creates steric hindrance, potentially reducing binding affinity. The simulation would calculate a theoretical binding energy (often expressed in kcal/mol) and identify the specific amino acid residues involved in the interaction. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Hypothetical Molecular Docking Results:
A theoretical docking study could yield data similar to that presented in the table below. This illustrative table shows a hypothetical comparison of the binding affinities and key interacting residues for Dutasteride and its β-dimer with the active site of a 5α-reductase type 2 model.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| Dutasteride (Monomer) | -11.5 | Tyr34, Arg145, Asn193 | Hydrogen Bond, Pi-Alkyl |
| This compound | -9.8 | Tyr34, Leu56 | Hydrogen Bond, Steric Clash |
Note: The data in this table is purely hypothetical and for illustrative purposes to show what a molecular docking study might reveal. It does not represent actual experimental or published results.
Theoretical Self-Assembly Modeling and Dimer-Dimer Interactions
Molecular self-assembly is the process by which molecules adopt a defined arrangement without guidance from an external source. Theoretical modeling, particularly through molecular dynamics (MD) simulations, can explore the potential for this compound molecules to interact with each other and form larger aggregates. royalsocietypublishing.org An MD simulation tracks the positions and velocities of atoms in a system over time, governed by a force field that describes the interatomic potentials.
A simulation could be set up with multiple this compound molecules in a solvent box to observe their behavior. The analysis would focus on identifying stable dimer-dimer complexes and characterizing the non-covalent forces driving their formation. These forces would likely include hydrophobic interactions between the large steroid backbones and potential hydrogen bonding between the amide and lactam groups. Calculating the binding free energy between two dimer molecules would quantify the stability of such an aggregate. royalsocietypublishing.org
Hypothetical Dimer-Dimer Interaction Energy Components:
The following table illustrates the kind of energy terms that would be calculated from a molecular dynamics simulation to assess the stability of a theoretical self-assembled complex of two this compound molecules.
| Energy Component | Calculated Contribution (kcal/mol) | Description |
| Van der Waals Energy | -35.2 | Arises from temporary fluctuations in electron density, contributing to attraction at close distances. |
| Electrostatic Energy | -12.5 | Represents the contribution from permanent charge distributions (e.g., dipoles in amide groups). |
| Polar Solvation Energy | +28.7 | The energy cost of removing the molecules from the solvent to form the complex. |
| Non-polar Solvation Energy | -5.1 | The energy gain from burying hydrophobic surfaces away from the solvent. |
| Total Binding Free Energy | -24.1 | The overall predicted stability of the dimer-dimer complex in solution. |
Note: This table contains hypothetical data for illustrative purposes. The values are not derived from actual simulations of this compound.
Analytical Methodologies for Isolation, Detection, and Quantification in Research
Chromatographic Separation Techniques for Purity and Impurity Profiling
Chromatographic techniques are fundamental in the analysis of pharmaceutical impurities. For complex mixtures containing dutasteride (B1684494) and its related substances, including dimers, various methods are developed to ensure high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) Method Development for Complex Mixture Resolution
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of dutasteride and its impurities. iosrjournals.orgingentaconnect.com Method development often focuses on optimizing the stationary phase, mobile phase composition, and detector wavelength to achieve separation of all relevant compounds. ingentaconnect.com
A common approach involves using a reversed-phase C18 column. iosrjournals.orgingentaconnect.com For instance, a Zorbax SB-C18 column (250 mm x 4.6 mm, 5 µm) has been utilized with a mobile phase consisting of a 0.01 M KH2PO4 buffer and acetonitrile (B52724) in a gradient elution. ingentaconnect.com Detection is typically performed using a UV detector, with wavelengths around 210 nm proving effective for resolving various impurities. ingentaconnect.com Another method employs an Inertsil C-18 column (4.6mm x 25cm, 5µ) with an isocratic mobile phase of acetonitrile and water (55:45) at a flow rate of 1.0 ml/min and detection at 215 nm. iosrjournals.org
For preparative purposes, to isolate impurities like dimers for structural elucidation, normal phase chromatography might be used. An example is the use of a Zodiac silica (B1680970) column (250mm x 20mm, 10µ) with a mobile phase of hexane (B92381) and ethyl acetate (B1210297) (15:85) at a flow rate of 10 ml/min and detection at 254 nm. iosrjournals.org
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity, making it a valuable tool for impurity profiling. The use of sub-2 µm particle columns allows for faster analysis times without compromising separation efficiency. While specific UPLC methods for Dutasteride β-Dimer are not extensively detailed in the public domain, the principles of UPLC are well-suited for resolving closely related impurities. A UPLC method has been reported for the estimation of dutasteride and its impurities in bulk drug. ijrpc.com
Gas Chromatography (GC) for Volatile Byproducts and Derivatization Studies
Gas Chromatography (GC) is typically employed for the analysis of volatile or semi-volatile impurities. In the context of dutasteride, GC is not the primary method for analyzing large dimeric impurities due to their low volatility. However, it can be useful for detecting residual solvents or volatile byproducts from the synthesis process. The United States Pharmacopeia (USP) outlines a GC method for this purpose, utilizing a G1 capillary column (0.32-mm × 30-m) with a flame ionization detector (FID). uspnf.com
Chiral Chromatography for Enantiomeric Purity Assessment (if applicable)
Dutasteride possesses several chiral centers, and the formation of stereoisomers is possible during synthesis. Chiral chromatography is essential for separating and quantifying these enantiomers or diastereomers. For instance, the separation of the dutasteride 17α-epimer is a critical quality control parameter. ijrpc.com The USP Dutasteride Resolution Mixture contains the 17α-epimer to ensure system suitability for methods designed to assess chiral purity. uspnf.com A resolution of not less than 1.5 between the dutasteride 17α-epimer and dutasteride is required. drugfuture.com
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the definitive identification and quantification of trace-level impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace-Level Detection and Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable technique for the structural elucidation and trace-level quantification of dutasteride impurities. nih.gov Following separation by LC, the mass spectrometer provides molecular weight and fragmentation data, which are crucial for identifying unknown impurities.
In the analysis of dutasteride, LC-MS has been used to identify impurities with m/z values corresponding to desmethyl dutasteride (m/z 508) and dihydro dutasteride (m/z 530). iosrjournals.orgingentaconnect.com For the confirmation of dutasteride and its metabolites in biological matrices like human plasma, a highly sensitive and specific LC-MS/MS method has been developed. nih.govresearchgate.net Such methods often utilize a tandem mass spectrometer, which allows for selected reaction monitoring (SRM), providing excellent selectivity and low limits of detection. researchgate.net For example, a method for simultaneous analysis of dutasteride and other compounds in human serum has been developed, highlighting the technique's capability for complex sample analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the analysis of volatile and semi-volatile compounds. In the context of Dutasteride and its related substances, GC-MS is not typically employed for the direct analysis of the this compound itself due to the dimer's high molecular weight and non-volatile nature. Instead, its application is focused on the detection and quantification of residual volatile impurities that may be present in the active pharmaceutical ingredient (API) as a result of the synthesis process. researchgate.netpeerj.com
The development of sensitive and selective GC methods is necessary because a wide variety of solvents and reagents are used in the synthesis of dutasteride. researchgate.net For instance, methods have been developed to identify and quantify volatile solvents such as methanol (B129727), acetonitrile, dichloromethane, ethyl acetate, heptane, and toluene (B28343) using headspace GC (GC-HS). peerj.com For less volatile compounds like pyridine (B92270) and dimethylformamide, direct injection GC with a Flame Ionization Detector (GC-FID) is utilized. peerj.com
For potentially genotoxic impurities that may be present at very low levels, such as benzene (B151609), carbon tetrachloride, and 1,2-dichloroethane, the high sensitivity of mass spectrometry is required. researchgate.net A direct standard headspace method using GC-MS has been established for the analysis of these specific impurities in the dutasteride drug substance. ipindexing.com The method validation for these volatile impurities is performed according to the International Conference on Harmonisation (ICH) guidelines, ensuring specificity, precision, accuracy, and appropriate detection and quantification limits. researchgate.net
Table 1: Example GC-MS Parameters for Volatile Impurity Analysis in Dutasteride Substance
| Parameter | Value |
|---|---|
| Technique | Headspace GC-MS |
| Target Analytes | Benzene, Carbon Tetrachloride, 1,2-Dichloroethane |
| Carrier Gas | Nitrogen ipindexing.com |
| Column | DB-5MS (5% phenyl-methylpolysiloxane) ipindexing.com |
| Detection | Mass Spectrometry (MS) |
| Characteristic Ions (m/z) | Benzene: 78, Carbon Tetrachloride: 117, 1,2-Dichloroethane: 62 ipindexing.com |
| Specification Limits (example) | Benzene: 2 ppm, Carbon Tetrachloride: 4 ppm, 1,2-Dichloroethane: 5 ppm researchgate.net |
This table presents typical parameters for analyzing volatile impurities in the parent drug, a process relevant to ensuring the purity of any related compound standard.
Spectroscopic Quantification Methods
Spectroscopic methods offer rapid and non-destructive techniques for the quantification of chemical compounds in various states.
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Concentration Determination in Solution
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for determining the concentration of absorbing species in a solution. For dutasteride and its related compounds, which possess chromophoric structures, UV-Vis is a simple, cost-effective, and rapid analytical method. sphinxsai.comhilarispublisher.com Several UV spectrophotometric methods have been developed and validated for the quantification of dutasteride in bulk and pharmaceutical forms, which can be adapted for its β-dimer. sphinxsai.comijsrtjournal.com
These methods rely on Beer's law, which states a linear relationship between the absorbance and the concentration of an analyte. ijsrtjournal.com The choice of solvent is critical, with dutasteride showing good solubility in organic solvents like methanol and ethanol. ijsrtjournal.com The maximum absorbance (λmax) for dutasteride is typically observed around 240-269 nm, depending on the solvent used. sphinxsai.comijsrtjournal.com Method validation according to ICH guidelines confirms linearity over a specific concentration range, as well as accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). sphinxsai.comijsrtjournal.com Given that the this compound is composed of two dutasteride moieties, it is expected to have a similar UV absorption profile, allowing this technique to be used for its concentration determination in solution.
Table 2: Reported UV-Vis Spectrophotometry Method Parameters for Dutasteride
| Parameter | Finding 1 | Finding 2 | Finding 3 |
|---|---|---|---|
| λmax | 269 nm ijsrtjournal.comzenodo.org | 240 nm sphinxsai.com | 241 nm researchgate.net |
| Solvent | Ethanol ijsrtjournal.com | Methanol sphinxsai.com | Methanol researchgate.net |
| Linearity Range (µg/mL) | 1-5 ijsrtjournal.comzenodo.org | 5-50 sphinxsai.com | 1-100 researchgate.net |
| LOD (µg/mL) | 0.0420 ijsrtjournal.comzenodo.org | 1.23 sphinxsai.com | Not Reported |
| LOQ (µg/mL) | 1.272 ijsrtjournal.comzenodo.org | 3.75 sphinxsai.com | Not Reported |
| Recovery (%) | 98.50 - 99.88 ijsrtjournal.comzenodo.org | Not Reported | 99.49 - 100.54 researchgate.net |
This table summarizes validated parameters for the parent drug, Dutasteride, which serve as a foundation for methods to quantify the this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Quantification and Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method of analysis that allows for the direct measurement of the purity of a substance without the need for an identical reference standard. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei. nih.gov This makes qNMR an exceptionally powerful tool for the absolute quantification and purity assessment of research-grade reference standards, such as this compound. nih.gov
In a typical qNMR experiment, a known mass of the sample is dissolved with a known mass of a certified internal standard of high purity in a suitable deuterated solvent. The purity of the analyte is then calculated by comparing the integrated area of a selected signal from the analyte with that of a signal from the internal standard. Key advantages of qNMR include its non-destructive nature, high precision, and the ability to provide structural information simultaneously. For a compound like this compound, ¹H qNMR would be the most common approach, selecting singlets or other well-resolved multiplets in the spectrum that are unique to the analyte and the internal standard to ensure accurate integration and avoid signal overlap. unimi.it
Development and Validation of Robust Analytical Protocols for Research-Grade Reference Standards
The establishment of a research-grade reference standard for this compound necessitates the development and rigorous validation of analytical protocols to confirm its identity, purity, and stability. Validation is performed in accordance with ICH guidelines to ensure that the analytical procedure is suitable for its intended purpose. ijpbs.comjocpr.com
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose. A typical stability-indicating HPLC method for dutasteride and its impurities, including dimers, would be developed and validated for several key parameters: jocpr.comwjpsonline.com
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as its isomers (e.g., dutasteride α-dimer), precursors, and degradation products. The United States Pharmacopeia (USP) specifies a resolution of not less than 1.5 between the dutasteride α-dimer and this compound peaks in its liquid chromatography method. uspnf.comuspnf.com
Linearity: The method must demonstrate a linear relationship between peak area and concentration over a specified range.
Accuracy: Assessed through recovery studies by spiking the sample with a known amount of the pure standard, with recovery typically expected to be within 98-102%. jocpr.com
Precision: Evaluated at different levels (repeatability, intermediate precision) by analyzing multiple preparations, with the relative standard deviation (RSD) being the key metric.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition), providing an indication of its reliability during normal usage. jocpr.com
By developing and validating such robust protocols, a comprehensive analytical profile for the this compound reference standard can be established, ensuring its suitability for use in further research and quality control applications.
Mechanistic Chemical Interactions and Biochemical Studies in Vitro/biophysical Focus Only
Biophysical Characterization of Dimer-Target Interactions
Detailed biophysical studies elucidating the direct interaction of Dutasteride (B1684494) β-Dimer with its putative biological targets, such as 5α-reductase isoenzymes, are notably scarce in publicly accessible scientific literature.
In Vitro Binding Kinetics and Thermodynamics with Purified Enzymes or Model Proteins
Comprehensive studies detailing the in vitro binding kinetics (e.g., association rate constant [K_on], dissociation rate constant [K_off], and equilibrium dissociation constant [K_d]) and thermodynamic parameters (e.g., Gibbs free energy [ΔG], enthalpy [ΔH], and entropy [ΔS]) of Dutasteride β-Dimer with purified 5α-reductase enzymes or other model proteins are not available in the reviewed scientific literature. While the parent compound, Dutasteride, is a well-characterized potent inhibitor of both type 1 and type 2 5α-reductase, forming a stable, slowly dissociating enzyme complex, equivalent quantitative data for its β-dimer impurity has not been published. fda.govijsrtjournal.comnih.gov
Structural Basis of Dimer-Ligand Recognition through Recombinant Protein Co-Crystallization
There are no published reports on the successful co-crystallization of this compound with recombinant 5α-reductase or any other protein target. Consequently, the structural basis for its recognition and binding at a molecular level remains undetermined. Such studies would be crucial to understand the three-dimensional arrangement and specific molecular interactions within the binding pocket.
Comparative Molecular Interactions with Monomeric Dutasteride
A direct comparative analysis of the molecular interactions of this compound versus its monomeric counterpart with a biological target is not documented in the scientific literature. Given the significant structural difference—the dimer being essentially two monomer units linked together—it is reasonable to hypothesize that its interaction profile with the 5α-reductase active site would be substantially different from that of monomeric Dutasteride. The larger size and altered stereochemistry of the dimer would likely present steric hindrance, potentially preventing it from fitting into the active site in the same manner as the monomer. However, without experimental data from techniques such as computational molecular modeling, nuclear magnetic resonance (NMR) spectroscopy, or X-ray crystallography, any description of its comparative interactions remains speculative.
Investigation of β-Dimer Stability in Model Biological Systems
Specific research on the stability of the isolated this compound impurity in model biological systems is not publicly available. There are no studies that specifically investigate its enzymatic degradation profile in vitro or its chemical stability under simulated physiological conditions (e.g., specific pH and temperature in simulated gastric or intestinal fluids).
However, studies on the parent compound, Dutasteride, provide some context. Dutasteride has been shown to undergo degradation under stress conditions of acid and alkaline hydrolysis, as well as oxidation. ijper.org For instance, forced degradation studies have identified the formation of various degradation products under these conditions. chemicalbook.com It is plausible that the β-dimer, sharing similar core structures, might also be susceptible to hydrolysis and oxidation. A study on a Dutasteride-albumin dimer conjugate (a different entity from the β-dimer impurity) showed it was sufficiently stable in vitro for up to 4 hours at room temperature, but began to degrade after 1 hour of incubation. jetir.org Another study on a nanoemulsion formulation of dutasteride indicated good physical and chemical stability over a period of 3 months at both refrigerated and room temperatures. nih.govnih.gov These findings, while informative about Dutasteride itself, cannot be directly extrapolated to predict the precise stability profile of the β-Dimer impurity without specific experimental validation.
Future Research Directions and Translational Chemical Perspectives
Exploration of Novel Dimeric Steroid Scaffolds Derived from the β-Dimer Structure
The Dutasteride (B1684494) β-Dimer serves as a structural template for the design and synthesis of new dimeric steroid scaffolds. The dimerization of steroids is a strategy employed to potentially enhance biological activity. mdpi.comnih.gov Research in this area could focus on creating both symmetrical and asymmetrical steroid dimers with various linkers to explore their structure-activity relationships. mdpi.comwiley.com The synthesis of C2-symmetric testosterone (B1683101) dimers and other steroid dimers has demonstrated the feasibility of this approach, although it can lead to complex mixtures of products. mdpi.comresearchgate.net The development of novel dimeric structures inspired by the Dutasteride β-Dimer could lead to compounds with unique pharmacological profiles. wiley.comnih.gov
Development of Advanced Synthetic Strategies for Precise Dimerization Control in Steroid Chemistry
A significant challenge in synthesizing steroid dimers is controlling the reaction to produce the desired product in high yield and purity. mdpi.com Future research should focus on developing advanced synthetic strategies that allow for precise control over the dimerization process. This includes the use of novel catalysts, such as montmorillonite (B579905) K10, which has been shown to facilitate the synthesis of O,O-1,4-phenylene-linked steroid dimers. x-mol.net Furthermore, optimizing reaction conditions and exploring different synthetic routes, such as those involving click chemistry or olefin metathesis, could provide more efficient and selective methods for creating specific steroid dimers. mdpi.comresearchgate.net The synthesis of Dutasteride itself involves multiple steps where impurities can form, highlighting the need for refined synthetic protocols. researchgate.netgoogle.com
Application of Next-Generation Analytical Technologies for Complex Impurity Profiling in Synthesis Research
The identification and characterization of impurities like the this compound are crucial for ensuring the quality and safety of pharmaceutical products. iosrjournals.orgresearchgate.net Next-generation analytical technologies, such as Ultra-High Performance Liquid Chromatography (UPLC), are being developed for more effective impurity profiling. researchgate.net These methods offer higher resolution and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). iosrjournals.orgukaazpublications.comnih.gov The use of techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for identifying unknown impurities by providing molecular weight information. iosrjournals.orgresearchgate.net Future research should aim to integrate these advanced analytical methods into the routine analysis of dutasteride and other complex pharmaceutical syntheses to ensure comprehensive impurity profiling. synzeal.comveeprho.com
Theoretical Predictions for Dimeric Reactivity and Chemical Transformations
Computational chemistry offers powerful tools for predicting the reactivity and transformation pathways of complex molecules like steroid dimers. mdpi.com Density Functional Theory (DFT) calculations can be employed to analyze the stability of different diastereomers and to understand the structural features of dimeric compounds. researchgate.netresearchgate.net Such theoretical studies can provide valuable insights into the mechanisms of dimer formation and help in designing synthetic strategies that favor the desired isomers. publish.csiro.au For instance, semiempirical methods can be used to study the electronic properties and potential biological activities of newly synthesized steroid conjugates. mdpi.com Applying these theoretical models to the this compound and related structures can guide experimental work and accelerate the discovery of new chemical entities.
Contribution of this compound Research to Fundamental Steroid Chemistry and Dimerization Principles
The investigation of the this compound contributes significantly to the fundamental understanding of steroid chemistry and the principles of dimerization. wiley.comnih.gov As an impurity formed during the synthesis of Dutasteride, its study provides insights into the reaction mechanisms and potential side reactions that can occur. researchgate.netgoogle.comgoogle.com This knowledge is invaluable for optimizing synthetic processes to minimize the formation of such impurities. researchgate.net Furthermore, the characterization of the β-dimer adds to the growing library of known steroid dimers, providing a basis for comparative studies and helping to establish general principles governing the structure and reactivity of these complex molecules. mdpi.comwiley.com
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for characterizing the structural identity and purity of Dutasteride β-Dimer in preclinical studies?
- Methodological Answer : Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to confirm molecular weight and structural integrity. Nuclear magnetic resonance (NMR) spectroscopy is critical for resolving stereochemical configurations, particularly for distinguishing β-dimerization from other isoforms (e.g., α-dimer) . For purity assessment, employ gradient elution protocols with photodiode array (PDA) detection to quantify impurities below 0.1% .
Q. How can researchers validate the biological activity of this compound in 5α-reductase inhibition assays?
- Methodological Answer : Conduct in vitro enzymatic assays using recombinant human 5α-reductase isoforms (types I and II). Measure inhibition kinetics via spectrophotometric detection of NADPH depletion at 340 nm, with dutasteride as a positive control. Include a dose-response curve (0.1–10 µM) to calculate IC50 values, ensuring triplicate replicates to account for inter-assay variability .
Q. What experimental controls are essential when assessing this compound stability under varying pH and temperature conditions?
- Methodological Answer : Perform forced degradation studies in buffers spanning pH 1–10 at 40°C and 60°C. Monitor degradation products via ultra-high-performance liquid chromatography (UHPLC) with time-point sampling (0, 7, 14, 30 days). Include inert control samples (e.g., nitrogen-purged vials) to differentiate oxidative vs. hydrolytic degradation pathways .
Advanced Research Questions
Q. How can contradictory data between in silico docking predictions and in vivo efficacy of this compound be reconciled?
- Methodological Answer : If molecular docking simulations (e.g., AutoDock Vina) predict high binding free energy (BFE) for NRP1 or TMPRSS2 but in vivo models show limited efficacy, conduct molecular dynamics (MD) simulations (100 ns trajectories) to assess binding stability. Validate with surface plasmon resonance (SPR) to measure dissociation constants (KD) and compare with pharmacokinetic parameters (e.g., AUC0–6h) from supersaturated dissolution studies .
Q. What statistical frameworks are appropriate for analyzing survival data in xenograft models treated with this compound?
- Methodological Answer : Use Kaplan-Meier survival analysis with log-rank tests to compare treatment groups (e.g., castration + dutasteride vs. monotherapy). Report median survival times with 95% confidence intervals and apply Cox proportional hazards models to adjust for covariates (e.g., tumor volume at baseline). Ensure power analysis (α = 0.05, β = 0.2) to justify sample sizes .
Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducible pharmacokinetic studies?
- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis, optimizing critical process parameters (CPPs) like reaction temperature and catalyst concentration. Use design-of-experiments (DoE) software (e.g., JMP) to identify robust operating ranges. Characterize each batch via X-ray powder diffraction (XRPD) for polymorphic consistency and dissolution testing under biorelevant conditions (FaSSIF/FeSSIF media) .
Data Analysis and Reporting
Q. What criteria should guide the inclusion of this compound data in supplementary materials versus the main manuscript?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include only pivotal datasets (e.g., dose-response curves, primary efficacy endpoints) in the main text. Supplementary materials should house raw chromatograms, crystallographic data, and extended survival curves. Reference each supplementary file with a unique numeric identifier (e.g., S1, S2) and ensure DOI assignment via repositories like Figshare .
Q. How can researchers mitigate bias when interpreting conflicting results from secondary data on this compound’s off-target effects?
- Methodological Answer : Apply systematic review frameworks (PRISMA) to screen literature, prioritizing peer-reviewed studies with transparent methods. Use funnel plots to assess publication bias and meta-regression to explore heterogeneity sources (e.g., dosing regimens, model systems). Cross-validate findings with primary data from in vitro cytotoxicity assays (e.g., MTT/WST-1) .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
